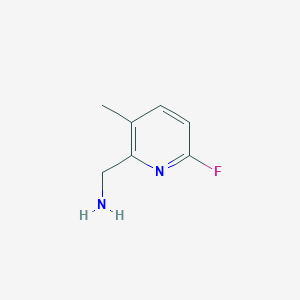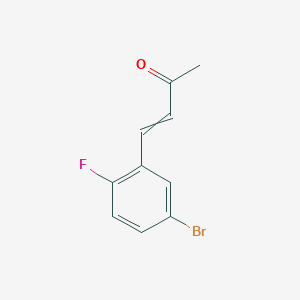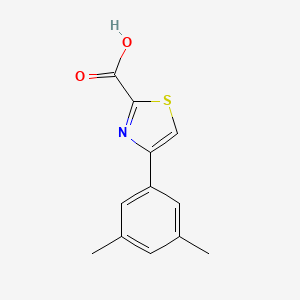![molecular formula C16H19KN2O10S2 B14854651 potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)
potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyglucobrassicin is an indolylmethylglucosinolic acid that is a derivative of glucobrassicin, bearing a hydroxy substituent at position 4 on the indole ring . It is a naturally occurring compound found in various cruciferous vegetables, such as broccoli, cabbage, and radishes. This compound plays a significant role in plant defense mechanisms and has been studied for its potential health benefits in humans.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxyglucobrassicin involves several steps, starting from the synthesis of key intermediates. One method includes the preparation of 4-benzyloxydesulfoglucobrassicin, which is a crucial intermediate for the synthesis of 4-Hydroxyglucobrassicin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 4-Hydroxyglucobrassicin is often achieved through extraction from plant sources. The extraction process involves the use of solvents such as methanol, followed by purification using techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) . These methods ensure the efficient isolation and quantification of 4-Hydroxyglucobrassicin from plant materials.
化学反応の分析
Types of Reactions: 4-Hydroxyglucobrassicin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.
Major Products:
科学的研究の応用
4-Hydroxyglucobrassicin has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: The compound plays a role in plant defense mechanisms against pests and diseases.
Industry: It is used in the development of natural pesticides and herbicides.
作用機序
The mechanism of action of 4-Hydroxyglucobrassicin involves its interaction with various molecular targets and pathways. In plants, it acts as a defense compound by deterring herbivores and pathogens . In humans, it has been shown to modulate the activity of enzymes involved in detoxification processes, thereby exerting its potential anti-cancer effects . The compound’s ability to induce oxidative stress in cancer cells leads to apoptosis, making it a promising candidate for cancer therapy.
類似化合物との比較
4-Hydroxyglucobrassicin is unique due to its specific hydroxy substituent at position 4 on the indole ring. Similar compounds include:
Glucobrassicin: The parent compound without the hydroxy substituent.
4-Methoxyglucobrassicin: A derivative with a methoxy group instead of a hydroxy group.
Glucoraphanin: Another glucosinolate found in cruciferous vegetables, known for its health benefits.
These compounds share similar biosynthetic pathways and biological roles but differ in their specific chemical structures and resulting properties.
特性
分子式 |
C16H19KN2O10S2 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O10S2.K/c19-6-11-13(21)14(22)15(23)16(27-11)29-12(18-28-30(24,25)26)5-7-4-8-9(17-7)2-1-3-10(8)20;/h1-4,11,13-17,19-23H,5-6H2,(H,24,25,26);/q;+1/p-1/b18-12+;/t11-,13-,14+,15-,16+;/m1./s1 |
InChIキー |
PSLMDLBADMAZKD-YBOYLLCLSA-M |
異性体SMILES |
C1=CC2=C(C=C(N2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=C1)O.[K+] |
正規SMILES |
C1=CC2=C(C=C(N2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O)C(=C1)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


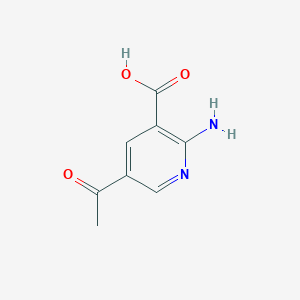
![potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
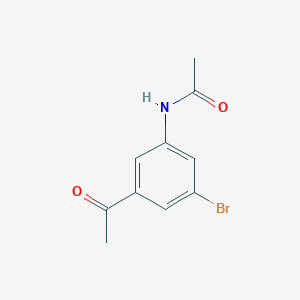
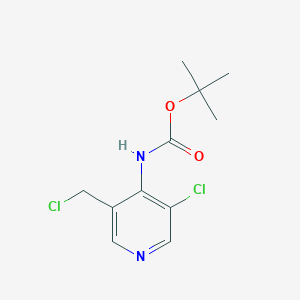
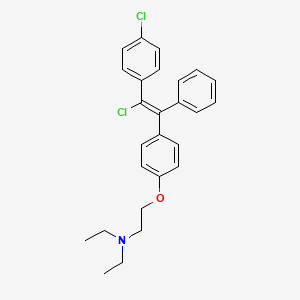

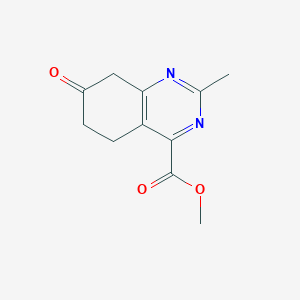
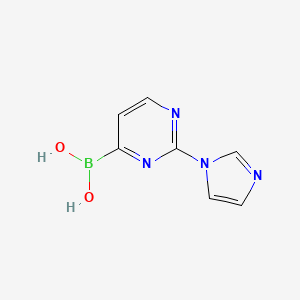
![(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14854612.png)
